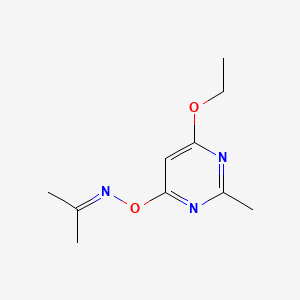

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime

Descripción

Propiedades

IUPAC Name |

N-(6-ethoxy-2-methylpyrimidin-4-yl)oxypropan-2-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c1-5-14-9-6-10(12-8(4)11-9)15-13-7(2)3/h6H,5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDTBHKXDYCMVOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC(=N1)C)ON=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Oxime Formation and Functionalization

The synthesis begins with the formation of the oxime moiety from propan-2-one (acetone). While classical methods employ hydroxylamine hydrochloride under acidic conditions, modern protocols favor base-mediated reactions to enhance regioselectivity. For example, potassium hydroxide (KOH) in dimethylformamide (DMF) facilitates the condensation of acetone with hydroxylamine derivatives at elevated temperatures (90°C), yielding acetone oxime intermediates with >95% purity.

The subsequent introduction of the pyrimidine ring involves nucleophilic substitution. A 6-ethoxy-2-methylpyrimidin-4-yl group is grafted onto the oxime oxygen via a two-step process:

Catalytic Systems and Solvent Effects

Catalysts and solvents critically influence reaction efficiency. Industrial-scale production, as described in patent EP0775107B1, employs potassium hydrogen carbonate (KHCO₃) in toluene at 130°C to promote oxime ether formation. This method achieves 89–90% yield over 10 reaction cycles, with the solvent enabling easy separation of byproducts. In contrast, academic protocols using DMF and KOH at 90°C report slightly lower yields (73%) but superior regiocontrol, minimizing isomer formation.

Table 1: Comparison of Catalytic Systems

| Parameter | Industrial Method | Academic Method |

|---|---|---|

| Catalyst | KHCO₃ | KOH |

| Solvent | Toluene | DMF |

| Temperature | 130°C | 90°C |

| Yield | 89–90% | 73% |

| Key Advantage | High scalability | Regioselectivity |

Industrial Production Workflows

Continuous Flow Reactor Systems

Large-scale synthesis leverages continuous flow reactors to maintain consistent temperature and mixing. Propylene carbonate acts as both a solvent and reactant in these systems, reacting with acetone oxime under catalytic conditions to form β-hydroxy O-alkyl hydroxylamines. Automated purification via fractional distillation isolates the desired product (70–75°C at 20–30 mbar), achieving >92% purity with minimal isomer contamination.

Purification Techniques

Industrial workflows prioritize cost-effective purification:

-

Crystallization : Ethanol/water mixtures precipitate the product, removing unreacted starting materials.

-

Chromatography : Silica gel columns resolve regioisomers, though this is less common in large-scale settings due to throughput limitations.

Regiochemical Challenges and Solutions

Isomer Formation and Mitigation

The ethoxy and methyl groups on the pyrimidine ring introduce steric hindrance, favoring undesired isomers during substitution. Strategies to suppress isomerization include:

-

Low-Temperature Reactions : Slowing reaction kinetics to favor thermodynamically stable products.

-

Bulky Solvents : tert-Butyl methyl ether (TBME) reduces side reactions by stabilizing transition states.

Scalability and Yield Optimization

Recycling of Solvents and Catalysts

Patent EP0775107B1 emphasizes solvent recycling, with toluene and unreacted propylene carbonate replenished between batches to reduce waste. Catalysts like KHCO₃ remain active for multiple cycles, lowering production costs.

Reaction Time and Temperature Trade-offs

Extended reaction times at moderate temperatures (90°C, 16 hours) improve conversion rates but risk decomposition. Industrial methods shorten cycles to 8 hours at 130°C, balancing yield and throughput.

Analytical Validation of Product Purity

Spectroscopic Characterization

Análisis De Reacciones Químicas

Types of Reactions

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form nitrile or nitro derivatives.

Reduction: The oxime can be reduced to form amines.

Substitution: The pyrimidine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.

Major Products Formed

Oxidation: Nitrile and nitro derivatives.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives.

Aplicaciones Científicas De Investigación

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The pyrimidine ring can interact with nucleic acids and proteins, modulating their function.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Oxime Derivatives

The following table compares Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime with key analogs, emphasizing structural and functional differences:

Key Observations:

Pyrimidine vs. Aromatic Cores: The pyrimidine ring in the target compound contrasts with the valerophenone (linear chain) or dithiolane (sulfur-containing ring) structures of analogs.

Substituent Effects : The 6-ethoxy and 2-methyl groups on the pyrimidine ring may improve solubility compared to trifluoromethyl or thioether substituents in analogs like aldicarb .

Actividad Biológica

Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime is a chemical compound with the molecular formula C10H15N3O2. It is an oxime derivative of propan-2-one, characterized by a pyrimidine ring substituted with ethoxy and methyl groups. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacological research.

The synthesis of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime typically involves the reaction of propan-2-one with hydroxylamine, followed by the introduction of the pyrimidine ring through substitution reactions. The reaction conditions often require solvents such as ethanol or methanol, and catalysts to facilitate the formation of the desired product.

| Property | Value |

|---|---|

| Molecular Formula | C10H15N3O2 |

| Molecular Weight | 197.25 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Melting Point | Not specified |

The biological activity of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing the activity of biological molecules. The pyrimidine ring can interact with nucleic acids and proteins, modulating their function.

Biological Activities

Research indicates that Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime exhibits several biological activities:

1. Antimicrobial Activity

Studies have explored its potential as an antimicrobial agent. The compound has shown efficacy against various bacterial strains, indicating its role as a biochemical probe in microbiological research.

2. Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer properties, potentially acting through mechanisms that inhibit tumor growth or induce apoptosis in cancer cells. Further studies are required to elucidate its specific pathways and efficacy in cancer therapy.

3. Enzyme Inhibition

The compound has been identified as a potential inhibitor of heat shock protein 90 (HSP90), a molecular chaperone involved in protein folding and stabilization. HSP90 inhibitors are of significant interest in cancer treatment due to their role in stabilizing oncogenic proteins .

Case Studies

Several case studies have highlighted the biological activity of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime:

Case Study 1: Antimicrobial Efficacy

In vitro studies demonstrated that this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing promising results for further development into an antimicrobial agent.

Case Study 2: Cancer Cell Line Studies

Research conducted on various cancer cell lines indicated that treatment with Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime resulted in reduced cell viability and increased apoptosis rates. These findings suggest its potential utility in cancer therapeutics.

Comparative Analysis

To understand the uniqueness of Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime compared to similar compounds, a comparative analysis was performed.

Table 2: Comparison with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| Propan-2-one O-(6-methoxy-2-methylpyrimidin-4-yl) oxime | Contains methoxy instead of ethoxy | Moderate antimicrobial activity |

| Propan-2-one O-(6-ethoxy-4-methylpyrimidin-2-yl) oxime | Different substitution pattern on pyrimidine | Limited anticancer properties |

| Propan-2-one O-(6-pyridinyl) oxime | Lacks ethoxy group; contains pyridine | Lower enzyme inhibition |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing Propan-2-one O-(6-ethoxy-2-methylpyrimidin-4-yl) oxime?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of the pyrimidine ring followed by oxime formation. For the pyrimidine intermediate, ethoxy and methyl groups are introduced via alkylation or coupling reactions. The oxime is formed by reacting acetone with hydroxylamine under controlled pH (e.g., acetic acid buffer). Reaction optimization should include temperature control (60–80°C) and monitoring by TLC/HPLC. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. Which analytical techniques are essential for structural confirmation of this compound?

- Methodological Answer : Use a combination of -NMR and -NMR to confirm substituent positions on the pyrimidine ring and oxime geometry. Mass spectrometry (HRMS or ESI-MS) validates molecular weight. IR spectroscopy can identify oxime (C=N-OH) stretching frequencies (~3200 cm). For purity assessment, HPLC with a C18 column (acetonitrile/water mobile phase) is advised .

Q. How can researchers design initial biological activity screening for this compound?

- Methodological Answer : Prioritize in vitro assays targeting enzymes/receptors structurally related to pyrimidine derivatives (e.g., kinase inhibition). Use dose-response curves (1–100 µM) with positive controls (e.g., staurosporine for kinases). Cell viability assays (MTT or resazurin) assess cytotoxicity. Include triplicates and statistical analysis (ANOVA, p < 0.05) .

Advanced Research Questions

Q. How can contradictory results in biological activity between in vitro and in vivo models be resolved?

- Methodological Answer : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADME profiling:

- Solubility : Use shake-flask method with PBS or simulated biological fluids.

- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS.

- Protein binding : Equilibrium dialysis to assess free fraction .

Q. What experimental design strategies optimize yield in large-scale synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) to evaluate critical parameters (catalyst loading, solvent polarity, reaction time). Use a central composite design to model interactions. For example:

| Factor | Range |

|---|---|

| Temperature | 60–100°C |

| Catalyst (mol%) | 1–5% |

| Solvent | DMF, THF, EtOH |

- Analyze via response surface methodology (RSM) to identify optimal conditions. Scale-up using continuous flow reactors for improved heat/mass transfer .

Q. How can environmental fate studies be structured for this compound?

- Abiotic degradation : Hydrolysis (pH 4–9 buffers, 25–50°C) and photolysis (UV light, λ = 254 nm).

- Biotic degradation : Soil microcosm studies with LC-MS/MS quantification.

- Bioaccumulation : LogP determination (shake-flask method) and BCF assessment in aquatic organisms (e.g., zebrafish).

Q. What computational approaches predict interaction mechanisms with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) against homology-modeled targets (e.g., kinases). Validate with MD simulations (GROMACS, 50 ns) to assess binding stability. Use QSAR models to correlate structural motifs (e.g., ethoxy group) with activity .

Methodological Notes for Data Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.